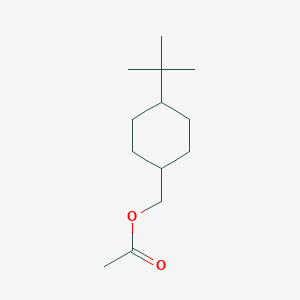

(4-tert-butylcyclohexyl)methyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-4-tert-Butylcyclohexylmethyl acetate: is a chemical compound commonly used in the fragrance industry. It is a colorless liquid with a sweet, fruity odor and is used as a fragrance ingredient in various products such as perfumes, body sprays, and air fresheners. The compound has the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trans-4-tert-Butylcyclohexylmethyl acetate is synthesized through a multistep process that involves the reaction of tert-butylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation and recrystallization.

Industrial Production Methods: The industrial production of (4-tert-butylcyclohexyl)methyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the process and minimize the production of by-products.

Análisis De Reacciones Químicas

Hydrogenation of 4-tert-butylphenol

-

Reaction Conditions :

-

Catalysts: Rhodium-based catalysts are commonly used.

-

Temperature: The reaction is generally conducted at temperatures between 20°C and 100°C, with optimal conditions around 40°C to 80°C for achieving high selectivity for the cis-isomer of 4-tert-butylcyclohexanol.

-

-

Process :

-

4-tert-butylphenol is hydrogenated in the presence of a solvent (e.g., cyclohexane or isopropanol) and a hydrogen halide (like hydrogen chloride) to produce 4-tert-butylcyclohexanol.

-

-

Selectivity :

Acetylation of 4-tert-butylcyclohexanol

-

Acetylating Agents :

-

Common agents include acetic anhydride, acetic acid, or acetyl chloride.

-

-

Reaction Conditions :

-

Temperature: The acetylation reaction can be performed at room temperature up to about 150°C, with a preferred range of 25°C to 130°C.

-

-

Catalysts :

-

Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction efficiency.

-

-

Process :

Hydrogenation Mechanism

The hydrogenation step involves the addition of hydrogen across the aromatic ring of 4-tert-butylphenol, facilitated by the rhodium catalyst. This process converts the aromatic compound into a saturated cyclohexanol derivative, which is crucial for subsequent acetylation.

Acetylation Mechanism

The acetylation mechanism involves nucleophilic attack by the hydroxyl group of 4-tert-butylcyclohexanol on the carbonyl carbon of the acetic anhydride or acetic acid, leading to the formation of (4-tert-butylcyclohexyl)methyl acetate and the release of water as a byproduct.

Toxicological Considerations

Aplicaciones Científicas De Investigación

Fragrance Industry Applications

1. Perfume Composition

- BCA is primarily used in the formulation of perfumes for soaps, detergents, shampoos, and other personal care products. Its attractive fragrance profile makes it a preferred ingredient in high-end fragrances .

- The compound is available in both cis and trans forms, with the cis-isomer (CBCA) being more desirable due to its stronger floral notes .

2. Fragrance Encapsulation

- Recent studies have explored the use of BCA in high-loading fragrance encapsulation techniques. This involves blending BCA with polymers such as ethylcellulose and hydroxypropyl methylcellulose to enhance fragrance stability and release characteristics in various applications .

Toxicological Studies

1. Safety Assessments

- Toxicological evaluations have been conducted to assess the safety of BCA in cosmetic formulations. In one study involving pregnant rats, a no-observed-adverse-effect level (NOAEL) was established at 160 mg/kg body weight per day, indicating a degree of safety for consumer products containing this compound .

Research Innovations

1. Biocatalytic Synthesis

- A continuous-flow biocatalytic process has been developed for synthesizing BCA using alcohol dehydrogenases (ADHs). This method offers a greener alternative to traditional synthesis routes by employing enzymatic reactions to produce the desired compound more efficiently .

2. Lipase-Mediated Acetylation

- Lipase-mediated acetylation methods have been explored for enhancing the synthesis of BCA from 4-tert-butylcyclohexanol. This approach demonstrates potential for producing high-purity BCA with desirable fragrance properties while minimizing environmental impact .

Case Studies

Mecanismo De Acción

The mechanism of action of (4-tert-butylcyclohexyl)methyl acetate is not fully understood. it is believed that this compound works by inhibiting the activity of enzymes that are involved in the inflammatory response. This compound has also been shown to modulate the expression of genes that are involved in the immune response.

Comparación Con Compuestos Similares

4-tert-Butylcyclohexyl acetate: This compound is similar in structure and is also used in the fragrance industry.

Cyclohexanemethanol, 4-(1,1-dimethylethyl)-, acetate: Another similar compound with similar applications in the fragrance industry.

Uniqueness: Trans-4-tert-Butylcyclohexylmethyl acetate is unique due to its specific structure and stability. Its resistance to oxidation and ability to withstand high temperatures make it an ideal compound for use in various applications, including fragrance formulations and scientific research.

Propiedades

Número CAS |

19461-34-8 |

|---|---|

Fórmula molecular |

C13H24O2 |

Peso molecular |

212.33 g/mol |

Nombre IUPAC |

(4-tert-butylcyclohexyl)methyl acetate |

InChI |

InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |

Clave InChI |

WKUHCAGBLASMGF-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

SMILES canónico |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

Key on ui other cas no. |

19461-35-9 85204-31-5 19461-34-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.